Tert-butyl 6-hydroxyhexanoate
Overview
Description
Tert-butyl 6-hydroxyhexanoate: is an organic compound with the molecular formula C10H20O3 . It is a tert-butyl ester of 6-hydroxyhexanoic acid, characterized by a terminal hydroxyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
Tert-butyl 6-hydroxyhexanoate is primarily used as a linker in biochemical research . The compound’s primary targets are typically other reactive functional groups, which it can bind to through its hydroxyl group .
Mode of Action
The compound interacts with its targets through its hydroxyl group, which allows for further derivatization or replacement with many other reactive functional groups . The tert-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the functional groups it is bound to. It has been utilized in the synthesis of a phosphorylcholine ester for studies on phosphorylcholine-binding immunoglobulins .
Result of Action
The molecular and cellular effects of this compound’s action depend on the functional groups it is bound to and the biochemical pathways it affects. For example, when used in the synthesis of a phosphorylcholine ester, it can affect the function of phosphorylcholine-binding immunoglobulins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tert-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Tert-butyl 6-hydroxyhexanoate plays a significant role in biochemical reactions due to its terminal hydroxyl group . The hydroxyl group allows for further derivatization or replacement with many other reactive functional groups . It has been utilized in the synthesis of a phosphorylcholine ester for studies on phosphorylcholine-binding immunoglobulins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is typically stored at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification: Tert-butyl 6-hydroxyhexanoate can be synthesized through the esterification of 6-hydroxyhexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry
- Tert-butyl 6-hydroxyhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology
- The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine
- It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) .
Industry
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-hydroxyhexanoate: Similar to other tert-butyl esters such as tert-butyl acetate and tert-butyl benzoate.
6-Hydroxyhexanoic acid: The parent acid of this compound.
Hexanoic acid: A related compound with a similar carbon chain length but lacking the hydroxyl group.
Uniqueness
Properties
IUPAC Name |
tert-butyl 6-hydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNVIQFNWMMKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542071 | |
Record name | tert-Butyl 6-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73839-20-0 | |
Record name | tert-Butyl 6-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 6-hydroxyhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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